![molecular formula C22H25N3O B5526673 2-(3,4-二甲苯基)-4-{4-[乙基(甲基)氨基]苄叉亚]-5-甲基-2,4-二氢-3H-吡唑-3-酮](/img/structure/B5526673.png)

2-(3,4-二甲苯基)-4-{4-[乙基(甲基)氨基]苄叉亚]-5-甲基-2,4-二氢-3H-吡唑-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

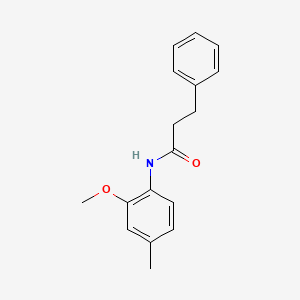

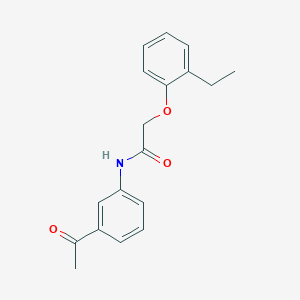

Pyrazole derivatives are a class of organic compounds that have attracted significant interest due to their diverse pharmacological properties and applications in various fields of chemistry. They are known for their role in developing therapeutic agents and materials with unique properties.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. A common method for synthesizing substituted pyrazoles is through the annulation process, which involves the reaction of an appropriate carbonyl compound with hydrazine or its derivatives. For instance, substituted pyrazoles can be synthesized by the condensation of aromatic aldehydes, cyanoacetic acid derivatives, and cyclic 1,3-diketones, leading to a variety of substituted 2-aminobenzo[b]pyrans with potential biological activities (Shestopalov et al., 2003).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by X-ray diffraction methods, providing insights into their geometric and electronic properties. These compounds often exhibit significant intramolecular hydrogen bonding, contributing to their stability and reactivity. Crystallographic investigations reveal the presence of tautomeric equilibria and intramolecular N-H...O hydrogen bonds, which are crucial for understanding the compound's behavior in different environments (Hayvalı et al., 2010).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, including rearrangements, cyclizations, and substitutions, allowing for the synthesis of a wide range of heterocyclic compounds. These reactions are influenced by the presence of substituents on the pyrazole ring, which can affect the regioselectivity and outcome of the reactions. For example, reactions with N-nucleophiles can lead to the formation of aminopyridine, pyrano[2,3-b]pyridine, and isoxazole derivatives, demonstrating the versatility of pyrazole compounds in organic synthesis (Strah et al., 1996).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as melting points, solubility, and crystalline structure, are closely related to their molecular structure and substitution patterns. These properties are essential for the compound's application in material science and pharmaceuticals. The crystal structure analyses often reveal the compound's density, unit cell parameters, and space groups, providing a foundation for understanding its physical behavior (Quiroga et al., 2010).

科学研究应用

缓蚀

相关化合物的一个应用涉及缓蚀。Emregül 和 Hayvalı (2006) 的一项研究探索了源自苯甲酮和香草醛的席夫碱化合物的用途,重点关注其对 HCl 溶液中钢腐蚀的抑制作用。研究发现,合成的化合物表现出显着的缓蚀性,这归因于其在钢表面上的吸附和保护层形成 (Emregül & Hayvalı, 2006)。

抗菌和抗癌特性

另一个研究领域涉及合成具有潜在抗菌和抗癌活性的新型吡唑衍生物。Hafez、El-Gazzar 和 Al-Hussain (2016) 合成了一系列吡唑衍生物并评估了它们的体外抗菌和抗癌活性。一些化合物表现出比参考药物多柔比星更高的抗癌活性,展示了吡唑衍生物在治疗应用中的潜力 (Hafez, El-Gazzar, & Al-Hussain, 2016)。

杂环化学

在杂环化学领域,基于吡唑的化合物已被用于合成各种杂环系统,表明它们作为合成中间体的多功能性。Selič、Grdadolnik 和 Stanovnik (1997) 讨论了吡啶并[1,2-a]嘧啶-4-酮的制备,展示了吡唑衍生物在生成具有潜在生物活性的复杂杂环结构中的效用 (Selič, Grdadolnik, & Stanovnik, 1997)。

抗菌活性

Asiri 和 Khan (2010) 合成了含有 1,5-二甲基-2-苯基-1,2-二氢-3H-吡唑-3-酮的席夫碱并评估了它们的抗菌活性。他们的研究表明,一些合成的化合物对各种细菌菌株表现出中等至良好的抗菌活性,突出了吡唑衍生物在开发新型抗菌剂中的潜力 (Asiri & Khan, 2010)。

作用机制

属性

IUPAC Name |

(4E)-2-(3,4-dimethylphenyl)-4-[[4-[ethyl(methyl)amino]phenyl]methylidene]-5-methylpyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O/c1-6-24(5)19-11-8-18(9-12-19)14-21-17(4)23-25(22(21)26)20-10-7-15(2)16(3)13-20/h7-14H,6H2,1-5H3/b21-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSLQUOAOXNQDSD-KGENOOAVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C1=CC=C(C=C1)C=C2C(=NN(C2=O)C3=CC(=C(C=C3)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(C)C1=CC=C(C=C1)/C=C/2\C(=NN(C2=O)C3=CC(=C(C=C3)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4E)-1-(3,4-Dimethylphenyl)-4-({4-[ethyl(methyl)amino]phenyl}methylidene)-3-methyl-4,5-dihydro-1H-pyrazol-5-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-{(3S*,4R*)-1-[(5-acetyl-2-thienyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5526591.png)

![4-(4-methyl-1-piperazinyl)-6-[4-(2-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5526602.png)

![1-[2-(cycloheptylamino)-2-oxoethyl]-3-(2-methoxyethyl)-3-piperidinecarboxylic acid](/img/structure/B5526607.png)

![N-[4-(2-furoylamino)phenyl]-2-pyrazinecarboxamide](/img/structure/B5526613.png)

![{[1-(3-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]thio}acetic acid](/img/structure/B5526631.png)

![(4aS*,7aR*)-1-[3-(1,3-benzothiazol-2-yl)propanoyl]-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5526636.png)

![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5526640.png)

![1-(4-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl}-2-thienyl)ethanone](/img/structure/B5526644.png)

![N-[2-(ethylsulfonyl)ethyl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5526645.png)

![N-(2,5-dichlorophenyl)-N-[2-hydroxy-3-(4-morpholinyl)propyl]-4-methylbenzenesulfonamide](/img/structure/B5526648.png)

![ethyl 4-[(2-furylmethyl)amino]-8-methyl-3-quinolinecarboxylate](/img/structure/B5526655.png)

![2-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5526665.png)